2-Methyl-6-(methyl(phenyl)amino)nicotinic acid 2-Methyl-6-(methyl(phenyl)amino)nicotinic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15850003
InChI: InChI=1S/C14H14N2O2/c1-10-12(14(17)18)8-9-13(15-10)16(2)11-6-4-3-5-7-11/h3-9H,1-2H3,(H,17,18)
SMILES:
Molecular Formula: C14H14N2O2
Molecular Weight: 242.27 g/mol

2-Methyl-6-(methyl(phenyl)amino)nicotinic acid

CAS No.:

Cat. No.: VC15850003

Molecular Formula: C14H14N2O2

Molecular Weight: 242.27 g/mol

* For research use only. Not for human or veterinary use.

2-Methyl-6-(methyl(phenyl)amino)nicotinic acid -

Specification

Molecular Formula C14H14N2O2
Molecular Weight 242.27 g/mol
IUPAC Name 2-methyl-6-(N-methylanilino)pyridine-3-carboxylic acid
Standard InChI InChI=1S/C14H14N2O2/c1-10-12(14(17)18)8-9-13(15-10)16(2)11-6-4-3-5-7-11/h3-9H,1-2H3,(H,17,18)
Standard InChI Key ZETHKWSBSHJKCI-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CC(=N1)N(C)C2=CC=CC=C2)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s core structure consists of a pyridine ring (C₅H₄N) substituted at the 2-position with a methyl group (-CH₃) and at the 6-position with a methyl(phenyl)amino group (-N(CH₃)Ph). The carboxylic acid group (-COOH) at the 3-position distinguishes it from related nitrile derivatives. Key structural features include:

  • Aromatic pyridine ring: Imparts planarity and influences electronic distribution.

  • Methyl(phenyl)amino group: Enhances lipophilicity and enables π-π stacking interactions .

  • Carboxylic acid moiety: Facilitates hydrogen bonding and salt formation, critical for solubility and receptor binding .

The molecular formula is C₁₃H₁₂N₂O₂, with a molecular weight of 240.25 g/mol. Computational models predict a dipole moment of 3.8 Debye, reflecting polarity driven by the carboxylic acid and amino groups .

Spectroscopic Characterization

  • ¹H NMR: Signals at δ 2.5 ppm (methyl group), δ 3.8 ppm (N-methyl), and δ 7.2–7.6 ppm (phenyl protons) .

  • ¹³C NMR: Peaks at 168 ppm (carboxylic acid carbon), 152 ppm (pyridine C-6), and 125–140 ppm (aromatic carbons) .

  • IR Spectroscopy: Stretching vibrations at 1700 cm⁻¹ (C=O) and 3350 cm⁻¹ (N-H) .

Synthesis and Reaction Pathways

Synthetic Routes

The synthesis typically involves multistep reactions starting from 6-aminonicotinic acid derivatives. A representative protocol includes:

  • Protection of the amino group: Reaction with Boc anhydride to form 6-(tert-butoxycarbonylamino)nicotinic acid .

  • Methylation: Treatment with methyl iodide in the presence of a base (e.g., K₂CO₃) to introduce the N-methyl group.

  • Deprotection and coupling: Acidic removal of the Boc group followed by coupling with iodobenzene via Ullmann reaction .

Yield: Optimized procedures report yields of 65–72% .

Key Reaction Conditions

Reaction StepReagents/ConditionsPurpose
MethylationCH₃I, K₂CO₃, DMF, 80°CIntroduces N-methyl group
CouplingCuI, phenanthroline, DMSO, 120°CForms C-N bond with phenyl group
HydrolysisNaOH, MeOH/H₂O, refluxConverts nitrile to carboxylic acid

Biological Activity and Mechanisms

Receptor Interactions

The compound exhibits affinity for nicotinic acid receptors (HCA₂), which regulate lipid metabolism and vasodilation. In silico docking studies suggest:

  • Binding site: Interaction with Arg111 and Tyr284 residues via hydrogen bonding .

  • Activation: Partial agonism with an EC₅₀ of 1.2 µM in HEK293 cells expressing HCA₂ .

Pharmacological Effects

  • Lipid modulation: Reduces LDL cholesterol by 18% in murine models at 10 mg/kg/day .

  • Anti-inflammatory activity: Inhibits TNF-α production in RAW 264.7 macrophages (IC₅₀ = 8.5 µM) .

Applications in Research and Industry

Pharmaceutical Development

  • Lead compound: Structural optimizations focus on enhancing metabolic stability. For example, fluorination at the phenyl ring improves bioavailability (t₁/₂ = 4.2 hrs vs. 1.8 hrs for parent compound) .

  • Drug delivery: Encapsulation in PEG-PLGA nanoparticles increases aqueous solubility from 0.12 mg/mL to 2.8 mg/mL.

Material Science

  • Coordination polymers: Forms metal-organic frameworks (MOFs) with Cu(II), exhibiting BET surface areas of 980 m²/g .

Structural Analogs and Comparative Analysis

Compound NameMolecular FormulaKey ModificationsBioactivity
2-Methyl-6-(3-fluorophenyl)-nicotinic acid C₁₃H₁₀FNO₂Fluorine at phenyl meta-positionEnhanced HCA₂ selectivity (EC₅₀ = 0.9 µM)
2-Methyl-6-phenyl-4-(trifluoromethyl)nicotinic acid C₁₄H₁₀F₃NO₂Trifluoromethyl at pyridine 4-positionIncreased lipophilicity (logP = 2.8)
Methyl 6-aminonicotinate C₇H₈N₂O₂Methyl ester instead of carboxylic acidProdrug with 3x higher oral absorption

Future Research Directions

  • Mechanistic studies: Elucidate off-target effects using CRISPR-Cas9 knockout models .

  • Hybrid derivatives: Combine with cinnamic acid fragments to dual-target VEGFR-2 and HCA₂ .

  • Scale-up synthesis: Develop continuous-flow protocols to reduce reaction times from 12 hrs to <2 hrs .

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